5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Structural and Functional Significance of Tetrahydroisoquinoline Derivatives in Organic Chemistry
Tetrahydroisoquinoline, a bicyclic framework comprising a benzene ring fused to a piperidine ring, serves as a foundational scaffold in natural alkaloids and synthetic pharmaceuticals. Its rigidity and aromaticity enable precise spatial orientation of functional groups, making it indispensable for designing ligands that interact with biological targets such as G-protein-coupled receptors and ion channels. For instance, the THIQ core is integral to the structure of papaverine, a vasodilator, and morphine-related alkaloids, underscoring its pharmacological relevance.
In synthetic chemistry, the THIQ scaffold participates in diverse transformations, including electrophilic substitutions, cross-coupling reactions, and ring-opening processes. The nitrogen atom within the piperidine ring acts as a weak base (pK~a~ ≈ 5.14), facilitating protonation under acidic conditions and subsequent reactivity in salt-forming reactions. This property is exploited in catalytic systems where THIQ derivatives stabilize transition metals or act as ligands in asymmetric synthesis. For example, brominated THIQ analogs serve as intermediates in Suzuki-Miyaura couplings, enabling the construction of biaryl structures critical to drug discovery.
The incorporation of halogen atoms, such as bromine, enhances the scaffold’s electronic diversity. Bromine’s electron-withdrawing character polarizes the aromatic ring, directing subsequent electrophilic substitutions to specific positions. This regioselectivity is evident in the synthesis of 5-bromoisoquinoline, where bromination occurs preferentially at the 5-position under strongly acidic conditions. Such precision is vital for constructing derivatives with tailored electronic properties for optoelectronic materials or bioactive molecules.
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
*Calculated based on constituent atomic masses.
Positional and Substituent Effects of Bromo-Ethyl Groups on Tetrahydroisoquinoline Scaffolds
The bromo and ethyl substituents in 5-bromo-3-ethyl-THIQ exert distinct electronic and steric effects that modulate the scaffold’s chemical behavior. Bromine at the 5-position, an electron-withdrawing group, reduces electron density in the aromatic ring, rendering it less susceptible to electrophilic attack at adjacent positions. This deactivation directs further substitutions to meta or para positions relative to the bromine, as demonstrated in the nitration of 5-bromoisoquinoline to yield 5-bromo-8-nitroisoquinoline. The bromine’s inductive effect also enhances the acidity of proximal hydrogen atoms, facilitating deprotonation in base-mediated reactions.
Conversely, the ethyl group at the 3-position introduces steric bulk and electron-donating effects via its alkyl chain. This substituent increases the electron density around the piperidine nitrogen, potentially enhancing basicity and coordination capacity in metal-catalyzed reactions. The ethyl group’s hydrophobicity improves lipid solubility, which could enhance membrane permeability in bioactive derivatives. However, steric hindrance from the ethyl group may limit access to certain catalytic sites or biological targets, necessitating careful structural optimization.
The interplay between these substituents creates a hybrid electronic profile. The bromine’s electron withdrawal partially counteracts the ethyl group’s electron donation, resulting in a balanced aromatic system that resists extreme polarization. This equilibrium is critical for maintaining stability during reactions such as halogen-lithium exchanges or Grignard additions, where excessive electron density could lead to side reactions. Additionally, the ethyl group’s conformational flexibility allows adaptive binding in protein pockets, a feature leveraged in the design of kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12/h3-5,9,13H,2,6-7H2,1H3 |
InChI Key |
LJOHULKPUVFQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(CN1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes, each with its own advantages and limitations. A key method involves modifying 1,2,3,4-tetrahydroisoquinoline derivatives via different synthetic routes to obtain compounds with desired substituents. These routes include alkylation, direct alkylation, and stereoselective methods starting from methyl (S)-(+)-mandelate.
Synthesis via Reductive Cyclization
A short protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines involves reductive conditions to condense building blocks, giving N-aryl 2-bromobenzylamines. Introducing the C-3/C-4 unit of the tetrahydroisoquinoline is done using commercially available 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The resulting ortho-ethoxyvinyl benzylamines undergo cyclization via intramolecular reductive amination using triethylsilane/TFA to yield the desired N-aryl-1,2,3,4-tetrahydroisoquinolines.
Transfer Hydrogenation
Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be obtained through transfer hydrogenation of the respective 3,4-dihydroisoquinoline in the presence of a chiral Ru(II)-complex catalyst.
Synthetic Routes from 1,2,3,4-Tetrahydroisoquinoline Intermediates
1, Alkylation with Substituted 2-Bromo-Acetic Acid Methyl Ester: The 1,2,3,4-tetrahydroisoquinoline is alkylated with a substituted 2-bromo-acetic acid methyl ester. The resulting ester is hydrolyzed to the corresponding acid and converted to the amide via an amide-coupling reaction with the desired amine in the presence of a coupling reagent.
- Direct Alkylation with a 2-Bromo-Acetamide Derivative: The side-chain is introduced by direct alkylation of the respective 1,2,3,4-tetrahydroisoquinoline with a 2-bromo-acetamide derivative.
- Stereoselective Route from Methyl (S)-(+)-Mandelate: This route starts from enantiomerically pure methyl (S)-(+)-mandelate. Treating the ester with an alcoholic amine solution yields the corresponding amide, which can be tosylated with p-toluenesulphonyl chloride. The tosylate is coupled with a 1,2,3,4-tetrahydroisoquinoline derivative to give the respective compound.
Detailed Example Procedure
The following steps are involved in synthesizing tetrahydroisoquinoline derivatives:
- Ester Treatment: Methyl (S)-(+)-mandelate is dissolved in a solution of methylamine in methanol and kept at room temperature for one day. Additional portions of methylamine in methanol are added over the next two days. The solvents are then removed to yield the desired mandelamide.
- Mixing and Stirring: The mixture is stirred for 1 hour at 80°C and then added to a solution of the respective dihydroisoquinoline in dichloromethane.
- Addition of Azeotropic Mixture: An azeotropic mixture of formic acid and triethylamine (5:2) is added, which results in gas evolution.
- Aqueous Workup: An aqueous \$$NaHCO_3\$$ solution is added to the dark red solution. The layers are separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are concentrated in vacuo.
- Salt Formation: The residue is dissolved in isopropanol and treated with a solution of HCl in isopropanol.
- Recrystallization: The obtained hydrochloride salt is recrystallized to give the respective 1,2,3,4-tetrahydroisoquinoline with high enantiomeric excess, as determined by chiral HPLC.
- Conversion to Free Base: The hydrochloride salt is converted to the free base by extraction with saturated aqueous \$$Na2CO3\$$.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether
Major Products Formed
Substitution: Formation of 3-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives with various functional groups.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives
Scientific Research Applications
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 5-bromo-3-ethyl-THIQ and their properties:
Key Observations :
- Bromine Position : Bromine at the 5-position (common in analogs ) may sterically hinder interactions at receptor sites compared to other positions (e.g., 7- or 8-bromo derivatives ).
- Ethyl vs.
- Halogen Combinations : Fluoro-bromo derivatives (e.g., 5-bromo-8-fluoro-THIQ ) exhibit distinct electronic profiles, which may influence reactivity in synthetic applications or binding to halogen-sensitive targets.
Wound Healing and VEGF Modulation
- CKD712 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ) accelerates wound closure via VEGF production in fibroblasts, mediated by AMPK/HO-1 pathways. This highlights the role of hydroxyl and aromatic substituents in bioactivity .
- Brominated THIQs: No direct evidence links 5-bromo-THIQ derivatives to wound healing, but bromine’s electron-withdrawing effects could modulate enzyme interactions (e.g., HO-1 inhibition) compared to hydroxylated analogs .
Neuroactive Properties
- TIQ and 1MeTIQ: Endogenous THIQ derivatives penetrate the blood-brain barrier (BBB) and accumulate in the brain, with 90% remaining unmetabolized. Ethyl substituents (as in 3-ethyl-THIQ) may further enhance BBB transit due to increased lipophilicity, though bromine’s bulk could counteract this effect .
Pharmacokinetic and Metabolic Profiles
Biological Activity
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinolines, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
The biological activity of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is largely attributed to its structural similarity to other tetrahydroisoquinoline derivatives. These compounds are known to interact with various biological targets, influencing cellular processes such as signaling pathways and gene expression. Specifically, this compound can modulate the activity of kinases and phosphatases, affecting cell proliferation and apoptosis.
Target Biochemical Pathways
The compound's interaction with cellular components leads to alterations in several biochemical pathways:
- Cell Signaling : It influences pathways related to growth factors and cytokines.
- Gene Expression : Modulates transcription factors that regulate genes involved in cell cycle and apoptosis.
- Metabolic Processes : Affects cellular metabolism by interacting with key enzymes .
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biochemical properties that contribute to its activity:
- Enzyme Interactions : The compound can inhibit or activate various enzymes, including cytochrome P450 enzymes that are crucial for drug metabolism.
- Multicomponent Reactions : It participates in reactions involving the functionalization of tetrahydroisoquinolines, which is important for synthesizing complex organic molecules.
Cellular Effects
Research indicates that 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline affects several cellular functions:
- Proliferation : Exhibits anti-proliferative effects on various cancer cell lines.
- Apoptosis : Induces programmed cell death through modulation of apoptotic pathways.
Case Studies
In vitro studies have demonstrated the compound's efficacy against different cancer cell lines:
- HepG2 (Liver Cancer) : IC50 values indicate potent anti-proliferative activity.
- MCF-7 (Breast Cancer) : Similar results were observed with significant inhibition of cell growth .
Research Applications
The compound has potential applications across various fields:
- Medicinal Chemistry : Investigated for its pharmacological properties including anti-inflammatory and neuroprotective effects .
- Synthetic Chemistry : Used as a building block in the synthesis of complex organic molecules and analogs of natural products .
Comparative Analysis Table
Q & A
Q. What safety protocols are recommended for handling brominated tetrahydroisoquinolines?
- Guidelines :
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Reference : Safety data sheets for analogous compounds emphasize avoiding inhalation and skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
